A Technical Guide to the Physicochemical Characterization of 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one: A Framework for Drug Discovery
A Technical Guide to the Physicochemical Characterization of 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one: A Framework for Drug Discovery
Introduction: The Pivotal Role of Physicochemical Properties in Drug Development
In the landscape of modern drug discovery, the adage "the dose makes the poison" is preceded by a more fundamental principle: the molecule makes the medicine. The journey from a promising hit compound to a viable clinical candidate is critically dependent on a thorough understanding of its physicochemical properties. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME)—the very essence of its pharmacokinetic profile.[1] For novel heterocyclic compounds like 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one, a pyrazole derivative of interest, early and accurate characterization of these properties is not merely a data-gathering exercise; it is a foundational pillar of a successful development program.[2][3]
This guide provides a comprehensive framework for the physicochemical evaluation of 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will explore the core properties, detail robust experimental methodologies for their determination, and discuss the interpretation of this data in the context of predicting a compound's in vivo behavior. While experimental data for this specific molecule is not publicly available, this document serves as a blueprint for its characterization, leveraging data from structurally related analogs to inform our approach.
Molecular Profile of 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one
A molecule's identity is the starting point for all subsequent analysis. The structure, molecular formula, and weight are foundational descriptors from which other properties are derived.
-
Chemical Name: 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one
-
Molecular Formula: C₈H₁₂N₂O₂
-
Structure:
Image generated based on IUPAC name.
The structure reveals a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a privileged scaffold in medicinal chemistry, appearing in drugs like Celecoxib and Surinabant.[2][3] The ring is substituted at the N1 position with a 2-methoxyethyl group and at the C4 position with an acetyl group. These substitutions are critical, as they will dictate the molecule's polarity, hydrogen bonding potential, and overall solubility and lipophilicity.
Predicted and Analog-Informed Physicochemical Properties
In the absence of direct experimental data, we can predict key properties and draw inferences from structurally similar compounds. This approach is a cornerstone of early-stage drug discovery, enabling prioritization before resource-intensive synthesis and testing.
| Property | Predicted/Estimated Value | Rationale & Impact on Drug Development |
| Molecular Weight | 182.21 g/mol | Calculated from the molecular formula. This value is well within the range desired for good oral bioavailability (Lipinski's Rule of Five). |
| Aqueous Solubility | Low to Moderate | The acetyl and methoxyethyl groups introduce polar functionality, but the overall structure remains largely hydrophobic. Poor solubility can severely limit oral absorption and complicate in vitro assay performance.[1][4] |
| LogP (Lipophilicity) | 0.5 - 1.5 (Estimated) | Based on analogs like 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one and the presence of the polar methoxyethyl side chain.[5][6] LogP is a critical determinant of permeability, metabolic stability, and target binding. This estimated range is often considered favorable for oral drug candidates. |
| pKa (Ionization) | ~2.0 (Basic), No acidic pKa | The pyrazole ring is weakly basic due to the pyridine-like nitrogen atom.[7] The pKa dictates the charge state of the molecule at physiological pH (7.4), which profoundly affects solubility, permeability, and potential for off-target interactions.[8] |
| Melting Point (°C) | Not available | For solid compounds, the melting point provides an indication of crystal lattice energy and can influence thermodynamic solubility. |
| Boiling Point (°C) | Not available | While less critical for solid pharmaceuticals, it is a fundamental physical property. |
Experimental Determination of Key Physicochemical Properties
Accurate experimental data is the gold standard. The following sections detail robust, industry-standard protocols for determining the most critical physicochemical parameters for a compound like 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one.
Aqueous Solubility: Kinetic and Thermodynamic Approaches
Solubility is arguably one of the most important early measurements.[9] A distinction is made between kinetic and thermodynamic solubility, which answer different questions relevant to different stages of discovery.
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in aqueous buffer. This mimics the conditions of many high-throughput screening assays and is crucial for interpreting biological data.[1][10][11]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. This value is essential for formulation development and predicting oral absorption.[4][9][12]
This method is favored in early discovery for its speed and low compound consumption. It measures the light scattered by precipitate formed as a compound is diluted from a DMSO stock into an aqueous buffer.[11][13][14]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one in 100% DMSO.
-
Serial Dilution: In a 384-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Aqueous Dilution: Add phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.[10] Mix thoroughly.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[11][13]
-
Measurement: Read the plate using a laser nephelometer, which quantifies the intensity of scattered light in each well.
-
Data Analysis: Plot the scattered light intensity against the compound concentration. The kinetic solubility is determined as the concentration at which the signal significantly rises above the baseline, indicating precipitation.
Causality and Trustworthiness: This protocol is self-validating by including controls. A DMSO-only control establishes the baseline scatter, while a known poorly soluble compound (e.g., pyrene) and a highly soluble compound (e.g., hydrocortisone) validate the assay's dynamic range.[10] The rapid nature of the measurement minimizes the risk of compound degradation during the experiment.
Diagram: Kinetic Solubility Workflow via Nephelometry
Caption: Workflow for determining kinetic aqueous solubility.
Lipophilicity: LogP Determination by HPLC
Lipophilicity, the affinity of a molecule for a lipid-like environment, is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[15][16] It is a master parameter influencing permeability, metabolism, and promiscuity. While the traditional shake-flask method is accurate, HPLC-based methods are faster and more amenable to a discovery setting.[15][17]
Methodology:
-
System Calibration: A reverse-phase HPLC column (e.g., C18) is calibrated using a set of standard compounds with known LogP values.
-
Mobile Phase: An isocratic or gradient mobile phase of buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., acetonitrile or methanol) is used.
-
Sample Analysis: A small amount of the test compound is injected onto the column.
-
Retention Time Measurement: The retention time (t₂) of the compound is measured.
-
LogP Calculation: A calibration curve is generated by plotting the known LogP values of the standards against their measured retention times. The LogP of the test compound is then calculated from its retention time using the calibration curve equation.[17]
Expertise in Action: The choice of mobile phase and gradient is critical. The conditions must be optimized to ensure a good correlation between retention time and LogP for the calibration standards, providing confidence in the value determined for the test compound. This method's trustworthiness stems from this robust calibration against well-characterized reference compounds.[18]
Ionization Constant: pKa Determination by UV-Metric Titration
The pKa is the pH at which a compound is 50% ionized.[8] For 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one, the key basic pKa associated with the pyrazole ring is of primary interest. Spectrophotometric methods are efficient and require minimal compound.[19]
Methodology:
-
Buffer Preparation: A series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13) are prepared.[19]
-
Sample Preparation: A stock solution of the compound is prepared and added to each buffer in a 96-well UV-transparent plate.
-
UV-Vis Spectroscopy: The UV-Vis absorbance spectrum of the compound in each buffer is measured.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.
Authoritative Grounding: This method relies on the fundamental principle that the electronic structure, and thus the UV-Vis absorbance, of a chromophore changes upon protonation or deprotonation. The accuracy of the method is dependent on the precise measurement of the pH of each buffer solution.
Interpreting the Data: A Holistic View
The individual physicochemical properties do not exist in isolation. Their interplay determines the overall "drug-like" character of a molecule.
Diagram: Interplay of Physicochemical Properties and ADME
Caption: Relationship between core properties and ADME outcomes.
For 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one, an estimated LogP in the 0.5-1.5 range suggests a good balance for both aqueous solubility and membrane permeability. The weakly basic pKa implies that the molecule will be predominantly neutral at intestinal pH, favoring absorption, but may exhibit increased solubility in the acidic environment of the stomach. Should experimental results show low solubility, formulation strategies or structural modifications to introduce more polar or ionizable groups would be warranted.
Conclusion
The systematic physicochemical characterization of novel chemical entities like 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one is a critical, value-adding activity in drug discovery. It transforms a simple chemical structure into a candidate with a predictable pharmacokinetic profile. By employing robust, validated experimental protocols for determining solubility, lipophilicity, and ionization, research teams can make informed decisions, identify liabilities early, and ultimately increase the probability of success in developing safe and effective medicines. This guide provides the strategic and technical foundation for that essential endeavor.
References
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing.
- Kinetic Solubility Assays Protocol. AxisPharm.
- Turbidimetric (Kinetic) Solubility Assay. Domainex.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid. American Elements.
- Thermodynamic Solubility Assay. Evotec.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent.
- High throughput HPLC method for determining Log P values.
- Thermodynamic Solubility Assay. Domainex.
- LogP—Making Sense of the Value. ACD/Labs.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
- What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Deriv
- Order of Acidity and PKa in heterocyclic compounds. (2025, September 5). YouTube.
- Chemistry and biomedical relevance of pyrazole derivatives: An integr
- Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. (2024, September 10). Reddit.
- Predicting the pKa of Small Molecules. (2011, January 29).
- A fully automated kinetic solubility screen in 384-well plate form
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022, July 15). International Journal of Trend in Scientific Research and Development.
- Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024, April 1). Journal of Drug Delivery and Therapeutics.
- The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry.
- 1-[4-methoxy-3-(1h-pyrazol-1-ylmethyl)phenyl]ethan-1-one. Moldb.
- 1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-amine. BLDpharm.
- 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone. BLDpharm.
- 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. PubChem.
- Pyrazole. (2026, February 3). ChemicalBook.
- 1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone. (2025, May 20). ChemSynthesis.
- 1-(2-methoxyethyl)-1h-pyrazole-4-carboxylic acid. PubChemLite.
- [1-(2-methoxyethyl)-1H-pyrazol-4-yl]methanamine. PubChem.
- 1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone (925155-57-3). Chemchart.
- 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone. Sigma-Aldrich.
- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, January 16). PMC.
- 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. PubChem.
- PREPARATION AND CHARACTERIZATION OF NEW 1,3,5-TRISUBSTITUTED-2- PYRAZOLINES DERIVATIVE FOR THEIR ANTI-INFLAMM
- 1H-pyrazole (Pyrazole). MedChemExpress.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
- 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. ChemScene.
- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epj-conferences.org [epj-conferences.org]
- 4. evotec.com [evotec.com]
- 5. 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | C6H8N2O | CID 3596939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde | C7H10N2O2 | CID 23033398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. mrupp.info [mrupp.info]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 11. enamine.net [enamine.net]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. longdom.org [longdom.org]
- 16. acdlabs.com [acdlabs.com]
- 17. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 18. agilent.com [agilent.com]
- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
